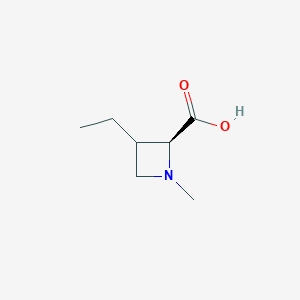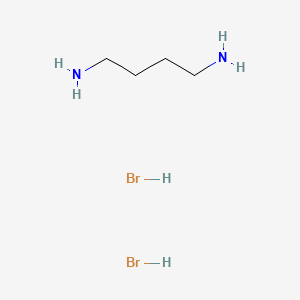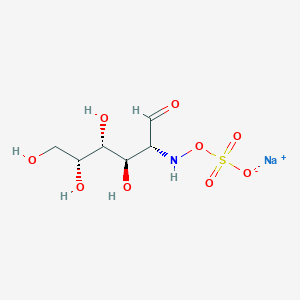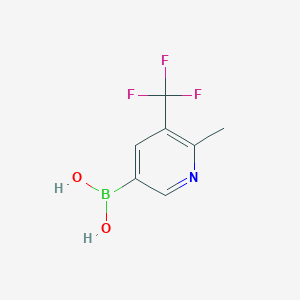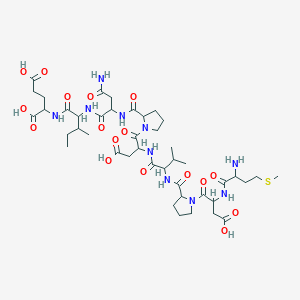
H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH, also known as MAPDI, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of nine amino acids and has a molecular weight of 1068.3 g/mol. The unique structure of MAPDI makes it an attractive candidate for drug development, as it has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Neuroendocrine Research
The amino acid sequence H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH shares similarities with Urotensin I, a neuropeptide isolated from fish. Urotensin I exhibits potent hypotensive activity and corticotropin-releasing activity in both fish and mammals. This peptide has been studied for its role in neuroendocrine regulation and blood pressure control. It shows structural and biological homology with mammalian corticotropin-releasing factors, suggesting its evolutionary significance in neuroendocrine systems (Ichikawa et al., 1982).
Immunology and Histocompatibility Research
The sequence also partially aligns with sequences found in murine major histocompatibility complex alloantigens. Histocompatibility antigens are integral to immune system function, and studying their amino acid sequences can reveal insights into immune response mechanisms and potential for transplant rejection. Understanding such sequences has implications in both basic immunological research and clinical transplantation (Uehara et al., 1980; Maloy et al., 1981).
Enzymology and Metabolic Pathways
This peptide sequence has parallels with sequences in adenylate kinase from porcine muscle, a key enzyme in cellular energy transfer. Studying such sequences helps in understanding the molecular mechanisms of enzymatic action and energy metabolism in cells, which has broad implications in biochemistry and molecular biology (Heil et al., 1974).
Photosynthesis and Bacterial Research
Similar sequences are found in the reaction centers of photosynthetic bacteria, which are critical for understanding the process of photosynthesis at a molecular level. This research has implications for bioenergy, biotechnology, and understanding fundamental biological processes (Sutton et al., 1982).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68N10O17S/c1-6-21(4)34(40(66)46-23(43(69)70)11-12-30(55)56)51-36(62)24(17-29(45)54)47-37(63)27-9-7-14-52(27)42(68)26(19-32(59)60)49-39(65)33(20(2)3)50-38(64)28-10-8-15-53(28)41(67)25(18-31(57)58)48-35(61)22(44)13-16-71-5/h20-28,33-34H,6-19,44H2,1-5H3,(H2,45,54)(H,46,66)(H,47,63)(H,48,61)(H,49,65)(H,50,64)(H,51,62)(H,55,56)(H,57,58)(H,59,60)(H,69,70)/t21-,22-,23-,24-,25-,26-,27-,28-,33-,34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRBBGLUJRXRGJ-MQMIXWJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCSC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68N10O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

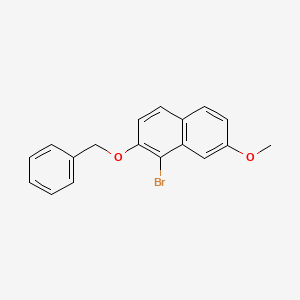
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)
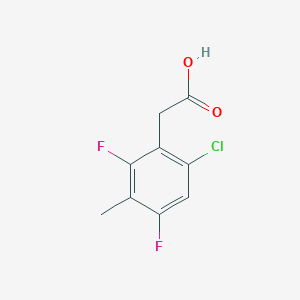


![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)
